molecular formula C11H19Cl2N3O B1414504 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride CAS No. 1361112-07-3

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1414504
CAS No.: 1361112-07-3
M. Wt: 280.19 g/mol
InChI Key: VXYUORCBUNUVHV-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride is a chemical compound with a pyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both pyrimidine and piperidine moieties in its structure suggests it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of 4-methylpiperidine as a nucleophile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Medicinal Chemistry: It can serve as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders or cancer.

    Biological Studies: The compound can be used to study the effects of pyrimidine derivatives on cellular processes and pathways.

    Chemical Biology: It can be employed as a tool compound to probe the function of specific proteins or enzymes in biological systems.

    Industrial Applications: The compound might find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, potentially interfering with DNA or RNA processes, while the piperidine moiety might interact with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4-one: This compound shares the pyrimidine core and is known for its antiviral and antitumor activities.

    4-Methylpiperidine: A simpler analog that lacks the pyrimidine ring but retains the piperidine structure, used in various chemical syntheses.

    2-Diethylamino-6-methylpyrimidin-4-ol: Another pyrimidine derivative with potential medicinal applications.

Uniqueness

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride is unique due to the combination of the pyrimidine and piperidine rings, which may confer distinct biological activities and pharmacological properties. This dual functionality makes it a versatile scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

2-methyl-4-(4-methylpiperidin-4-yl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-8-13-9(7-10(15)14-8)11(2)3-5-12-6-4-11;;/h7,12H,3-6H2,1-2H3,(H,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUORCBUNUVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2(CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride

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